molecular formula C10H13Cl2N3O2 B6181774 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride CAS No. 2613384-10-2

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride

Cat. No.: B6181774
CAS No.: 2613384-10-2
M. Wt: 278.1
InChI Key:
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Description

The compound “2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride” is also known as “(S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid”. It has a CAS Number of 49758-35-2 and a molecular weight of 205.22 . It is stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The compound has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .


Molecular Structure Analysis

The IUPAC name of the compound is (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid . The InChI code is 1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .

Mechanism of Action

The compound and its derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride involves the reaction of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with ethyl 2-amino-3-bromopropanoate, followed by hydrolysis and acidification to obtain the final product as a dihydrochloride salt.", "Starting Materials": ["1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde", "ethyl 2-amino-3-bromopropanoate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate"], "Reaction": ["Step 1: React 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with ethyl 2-amino-3-bromopropanoate in the presence of sodium hydroxide to obtain the corresponding ester intermediate.", "Step 2: Hydrolyze the ester intermediate with hydrochloric acid to obtain the carboxylic acid intermediate.", "Step 3: Acidify the carboxylic acid intermediate with hydrochloric acid to obtain the final product as a dihydrochloride salt.", "Step 4: Isolate the product by extraction with ethyl acetate and drying over anhydrous sodium sulfate."] }

2613384-10-2

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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